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Executive Summary

Derazantinib (formerly ARQ 087) is an orally bioavailable, spectrum-selective, ATP-competitive
kinase inhibitor. Its primary mechanism of action is the potent inhibition of Fibroblast Growth
Factor Receptors 1, 2, and 3 (FGFR1, FGFR2, FGFR3), which are key drivers of cell
proliferation, differentiation, and migration in various cancers.[1] Dysregulation of the FGFR
signaling pathway, through gene fusions, mutations, or amplifications, is a known oncogenic
driver in several malignancies, including intrahepatic cholangiocarcinoma (iCCA), urothelial
carcinoma, and gastric cancer.[1][2] Derazantinib has demonstrated clinically meaningful anti-
tumor activity in patients with iCCA harboring FGFR2 genetic aberrations.[3] In addition to its
potent anti-FGFR activity, derazantinib also inhibits the Colony-Stimulating Factor 1 Receptor
(CSF1R) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR?2), suggesting a multi-
faceted mechanism that impacts both the tumor cells and the tumor microenvironment.[3][4]
This document provides a comprehensive technical overview of derazantinib’'s mechanism of
action, supported by preclinical and clinical data, experimental methodologies, and pathway
visualizations.

Introduction to Derazantinib

Derazantinib is an investigational small molecule designed to target cancers with specific
genetic alterations in the FGFR pathway.[5] Aberrant FGFR signaling is implicated in
approximately 10-16% of iCCA cases, primarily through FGFR2 fusions.[2] By selectively
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inhibiting these receptors, derazantinib aims to block downstream signaling cascades that
promote tumor growth and survival.[5] The drug has been evaluated in multiple clinical trials,
most notably the FIDES (Fibroblast growth factor Inhibition with DErazantinib in Solid tumors)
program, which includes studies in iCCA (FIDES-01), urothelial carcinoma (FIDES-02), and
gastric cancer (FIDES-03).[2][3]

Core Mechanism of Action: FGFR Inhibition
Target Profile and Binding

Derazantinib functions as an ATP-competitive inhibitor, binding to the kinase domain of
FGFRs.[6][7] This action prevents the phosphorylation and subsequent activation of the
receptor. Biochemical assays have shown that derazantinib is a potent inhibitor of FGFR1,
FGFR2, and FGFR3, with lower activity against FGFRA4.[6] Its mechanism allows it to inhibit
both the inactive and the fully active forms of the FGFR kinase, thereby preventing initial
receptor activation and blocking the function of already-activated receptors.[6]

The FGFR Signaling Pathway

Under normal physiological conditions, the binding of a Fibroblast Growth Factor (FGF) ligand
induces the dimerization of FGFR monomers. This dimerization brings the intracellular kinase
domains into close proximity, facilitating trans-autophosphorylation and full activation of the
receptor. The activated receptor then serves as a docking site for adaptor proteins, such as
FRS2a (FGFR Substrate 2 alpha). Phosphorylated FRS2a recruits other proteins, leading to
the activation of major downstream signaling cascades, including:

» The RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily regulates cell proliferation and
differentiation.[8]

e The PI3K-AKT Pathway: Plays a crucial role in cell survival and apoptosis resistance.[8]

In cancers with FGFR aberrations (fusions, mutations, amplifications), this pathway can
become constitutively active, leading to uncontrolled cell growth.[8]

Derazantinib-Mediated Pathway Inhibition

Derazantinib directly interferes with the initial step of pathway activation by blocking FGFR
autophosphorylation.[6][7] This inhibition prevents the recruitment and phosphorylation of
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FRS2aq, thereby attenuating signals sent down the MAPK and PI3K-AKT pathways.[6]
Preclinical studies in xenograft models have confirmed that derazantinib treatment leads to a
reduction in phosphorylated FGFR, FRS2a, and ERK.[6] The cellular consequences of this
pathway inhibition in FGFR-dysregulated cancer cell lines include a G1 phase cell cycle arrest
and the subsequent induction of apoptosis.[6]
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FGFR signaling pathway and the point of derazantinib inhibition.
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Expanded Kinase Inhibition Profile

Derazantinib's activity extends beyond the FGFR family, classifying it as a spectrum-selective
or multi-kinase inhibitor.

Inhibition of CSF1R

Derazantinib is also a potent inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R).[4][9]
[10] CSF1R signaling is critical for the differentiation, survival, and function of macrophages.[1]
In the tumor microenvironment, CSF1R activity is often associated with the polarization of
tumor-associated macrophages (TAMs) towards an immunosuppressive M2 phenotype, which
promotes tumor growth and metastasis.[9] By inhibiting CSF1R, derazantinib can deplete
these M2-TAMs, potentially re-engineering the tumor microenvironment to be more susceptible
to anti-tumor immune responses.[9][10] This dual inhibition of FGFR on tumor cells and CSF1R
on immune cells provides a strong rationale for combining derazantinib with immune
checkpoint inhibitors, such as the anti-PD-L1 antibody atezolizumab.[9][11][12]

Other Kinase Targets

In addition to FGFR and CSF1R, derazantinib has shown inhibitory activity against other
kinases involved in oncogenesis and angiogenesis, including VEGFR2, RET, DDR2, PDGFR,
and KIT.[3][4][6] The inhibition of VEGFR2, a key mediator of angiogenesis, may contribute to
its overall anti-tumor effect by disrupting the formation of new blood vessels that supply tumors.

[4]
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Derazantinib's dual inhibition of FGFR on tumor cells and CSF1R on macrophages.

Quantitative Kinase Inhibition and Cellular Activity

The potency of derazantinib has been quantified through various in vitro assays. The half-
maximal inhibitory concentration (IC50) measures the drug's potency in biochemical assays,
while the half-maximal effective concentration (EC50) reflects its activity in a cellular context.

Table 1: Biochemical Kinase Inhibition Profile of Derazantinib
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Kinase Target IC50 (nM) Reference(s)
FGFR1 4.5 [61[7]
FGFR2 1.8 [61[7]
FGFR3 4.5 [6]
FGFR4 34 [6]
CSF1R ~1-3 (est.) [10]

Data from biochemical kinase assays.

Table 2: Cellular FGFR Autophosphorylation Inhibition
Cell Line FGFR Target EC50 (pM) Reference(s)
Cos-1 FGFR1 <0.123 [6]
Cos-1 FGFR2 0.185 [6]
Cos-1 FGFR3 0.463 [6]
Cos-1 FGFR4 > 10 [6]

Data from Cos-1 cells overexpressing full-length FGFRs.

Clinical Efficacy and Target Engagement

Clinical data, primarily from the FIDES-01 study, have demonstrated the anti-tumor activity of

derazantinib in a targeted patient population.

Intrahepatic Cholangiocarcinoma (iCCA)

The Phase 2 FIDES-01 trial evaluated derazantinib (300 mg daily) in patients with inoperable
or advanced iCCA with FGFR2 genetic aberrations who had received at least one prior
systemic therapy.[13][14] The study was divided into cohorts based on the type of FGFR2

alteration.
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Table 3: Summary of Clinical Efficacy from FIDES-01 Trial in iCCA

Cohort 2: FGFR2
Cohort 1: FGFR2

Metric . Mutations/Amplific = Reference(s)
Fusions (n=103) .
ations (n=40)

Objective Response

21.4% 6.5% [13]
Rate (ORR)
Disease Control Rate

75.7% 58.1% [13]
(DCR)
Median Progression-

8.0 months 8.3 months [13]

Free Survival (PFS)

| Median Overall Survival (OS) | 17.2 months | 15.9 months [[13] |

These results support the use of derazantinib as a clinically meaningful therapy for patients
with iCCA characterized by FGFR2 genetic aberrations, particularly fusions.[13] The most
common treatment-related adverse events included hyperphosphatemia, asthenia/fatigue, and
nausea, which were mostly grade 2 or less.[13]

Other Malighancies

Derazantinib has also been investigated in other cancers. In the FIDES-02 study for metastatic
urothelial carcinoma (mUC) with FGFR1-3 genetic aberrations, derazantinib as a monotherapy
or in combination with atezolizumab was well-tolerated but did not demonstrate sufficient
efficacy to warrant further development in this indication.[11][15] Preclinical studies in gastric
cancer models have shown synergistic anti-tumor effects when derazantinib is combined with
paclitaxel, particularly in models with FGFR2 fusions.[9]

Mechanisms of Resistance

As with other targeted therapies, acquired resistance to derazantinib can emerge. The primary
mechanisms can be categorized as on-target alterations or the activation of bypass signaling
pathways.

On-Target Resistance
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This form of resistance involves the development of secondary mutations within the kinase
domain of the target receptor, in this case, FGFR2. These mutations can interfere with drug
binding while preserving the kinase activity of the receptor. The most common types observed
with FGFR inhibitors include:

o Gatekeeper Mutations: Occur at a key residue (e.g., V565) that controls access to the
hydrophobic pocket where the inhibitor binds.[16]

o Molecular Brake Mutations: Alterations in residues (e.g., N550) that normally keep the kinase
in an inactive conformation.[16]

Bypass Pathway Activation

Tumor cells can also develop resistance by activating alternative signaling pathways that
bypass the inhibited FGFR target.[8] This can occur through new mutations in downstream
components of the FGFR pathway (e.g., RAS) or in parallel pathways (e.g., PIK3CA mutations
activating the PI3K/AKT pathway independently).[16] Understanding these mechanisms is
critical for developing subsequent lines of therapy.
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Key mechanisms of acquired resistance to FGFR inhibitors like derazantinib.

Key Experimental Protocols

The characterization of derazantinib's mechanism of action relies on a series of standardized
preclinical experiments.

In Vitro Kinase Inhibition Assay

o Objective: To determine the direct inhibitory activity of derazantinib on purified kinase
enzymes.

o Methodology: The kinase activity of recombinant FGFR1 or FGFR2 proteins is measured
using a biotinylated peptide substrate (e.g., PYK2) and ATP. Derazantinib is prepared in a 3-
fold dilution series in DMSO and added to the reaction plate. The reaction is initiated, and the
degree of substrate phosphorylation is quantified, typically via a luminescence or
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fluorescence-based method. IC50 values are calculated by plotting the percent inhibition
against the log of the inhibitor concentration.[6]

Cellular Proliferation and Cell Cycle Analysis

Objective: To assess the effect of derazantinib on the growth and cell cycle progression of
cancer cell lines.

Methodology: Cancer cell lines with known FGFR alterations are seeded in multi-well plates
and treated with increasing concentrations of derazantinib for a set period (e.g., 72 hours).
Cell viability is measured using assays like crystal violet staining. For cell cycle analysis,
treated cells are harvested, fixed (e.g., with ethanol), and stained with a DNA-intercalating
dye (e.g., propidium iodide using a Cycletest Plus Reagent kit). The DNA content per cell is
then analyzed using a flow cytometer (e.g., FACS Calibur) to determine the percentage of
cells in the G1, S, and G2/M phases of the cell cycle.[6]

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy and target engagement of derazantinib in a
living organism.

Methodology: Human cancer cells (e.g., SNU-16, with FGFR2 amplification) are implanted
subcutaneously into immunocompromised mice. Once tumors reach a specified volume,
mice are randomized into vehicle control and treatment groups. Derazantinib is
administered orally at a defined dose and schedule (e.g., 75 mg/kg, daily). Tumor volume
and body weight are measured regularly. At the end of the study, tumors can be harvested
for pharmacodynamic analysis (e.g., Western blotting) to measure the levels of
phosphorylated FGFR, FRS2a, and ERK to confirm target engagement in vivo.[6]
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A simplified workflow for the preclinical evaluation of a kinase inhibitor.
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Conclusion

Derazantinib is a potent, orally active, spectrum-selective kinase inhibitor whose primary
mechanism of action is the inhibition of FGFR1, 2, and 3. By blocking the ATP-binding site of
these receptors, it prevents their autophosphorylation and the activation of downstream
oncogenic pathways, leading to cell cycle arrest and apoptosis in FGFR-dependent tumors. Its
additional activity against CSF1R provides a novel mechanism for modulating the
immunosuppressive tumor microenvironment, offering potential for combination therapies.
Clinical data have confirmed its efficacy in patients with iCCA harboring FGFR2 fusions.
Ongoing research into mechanisms of resistance will be crucial for optimizing its therapeutic
use and developing strategies to overcome treatment failure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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